3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride
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Overview
Description
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic amine compound with a unique structural framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride involves the Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation to produce the desired compound . Another approach involves the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by subsequent events to yield the cyclic imine product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Mannich reaction and bridged-Ritter reaction are scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amides.
Reduction: Reductive amination can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions to form Schiff bases and isothiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium triacetoxyhydridoborate is used for reductive amination.
Substitution: Thiophosgene and aniline are used for forming isothiocyanates.
Major Products Formed
Oxidation: Oximes and amides.
Reduction: Amine derivatives.
Substitution: Schiff bases and isothiocyanates.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For instance, its derivatives have shown activity against protozoan parasites by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonanes: These compounds have a similar bicyclic structure but differ in the arrangement of the nitrogen atom.
2-Azabicyclo[3.3.1]nonanes: These compounds have a different nitrogen placement, affecting their chemical properties and reactivity.
Uniqueness
3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-10-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDXLPKPUIXKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CN(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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